An In-Depth Technical Guide to the Structure of MAN-9 Glycan
An In-Depth Technical Guide to the Structure of MAN-9 Glycan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the MAN-9 glycan, a key high-mannose oligosaccharide central to N-linked glycosylation. We will delve into its precise structure, physicochemical properties, biosynthesis, and the experimental methodologies used for its characterization.
Introduction to MAN-9 Glycan
N-linked glycosylation is a critical post-translational modification that impacts protein folding, stability, trafficking, and function.[1] This process begins in the endoplasmic reticulum (ER) with the en bloc transfer of a large precursor glycan (Glc₃Man₉GlcNAc₂) from a dolichol phosphate (B84403) lipid carrier to nascent polypeptide chains.[1][2] Subsequent processing by glycosidases trims this precursor. The MAN-9 glycan, formally known as Man₉GlcNAc₂, represents the largest high-mannose structure on mature glycoproteins after the initial removal of glucose residues, serving as a pivotal intermediate for all three classes of N-glycans: high-mannose, complex, and hybrid.[3][4][5] Its structure is particularly relevant in virology, as it is abundantly present on the envelope glycoproteins of viruses like HIV, influenza, and coronaviruses, playing roles in immune evasion and viral entry.[6][7][8]
The Core Structure of MAN-9 Glycan
The MAN-9 glycan is an undecasaccharide, consisting of a core of two N-acetylglucosamine (GlcNAc) residues linked to a branched structure of nine mannose (Man) residues. All eukaryotic N-glycans are built upon a common pentasaccharide core (Man₃GlcNAc₂).[4] In MAN-9, this core is extended by additional mannose residues, forming three distinct branches, often designated D1, D2, and D3.[9]
The complete structure is: Manα1-2Manα1-2Manα1-3(Manα1-2Manα1-3(Manα1-2Manα1-6)Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc [10]
The branching pattern is as follows:
-
Chitobiose Core: Two β1-4 linked GlcNAc residues form the base, which attaches to the asparagine residue of a protein.
-
β-Mannose Core: A mannose residue is linked β1-4 to the chitobiose core.
-
Branching Mannoses: Two mannose residues are linked to the β-mannose core at the α1-3 and α1-6 positions.
-
Antennae/Arms:
-
C-Branch (attached to the α1-6 core mannose): This is the most complex branch, containing two sub-branches. One terminal mannose is linked α1-2 to a mannose that is α1-3 linked to the main branch. Another terminal mannose is linked α1-2 to a mannose that is α1-6 linked to the main branch.
-
B-Branch (attached to the α1-3 core mannose): This is a linear chain of two mannose residues with α1-2 linkages.
-
The diagram below illustrates the connectivity and nomenclature of the MAN-9 glycan structure.
Quantitative Data
The following table summarizes key quantitative properties of the MAN-9 N-glycan.
| Property | Value | Source(s) |
| Molecular Formula | C₇₀H₁₁₈N₂O₅₆ | [10][11][12][13] |
| Molecular Weight | 1883.67 g/mol | [11][12][13][14] |
| CAS Number | 71246-55-4 | [10][11][12][13] |
| Monosaccharide Comp. | 9 Mannose, 2 N-acetylglucosamine | [4] |
Biosynthesis and Processing Pathway
The synthesis of N-glycans is a highly conserved process that occurs in the endoplasmic reticulum (ER) and Golgi apparatus.[15][16] MAN-9 is derived from a larger, glucosylated precursor, Glc₃Man₉GlcNAc₂.
-
Precursor Assembly: The process begins on the cytoplasmic face of the ER membrane, where enzymes assemble a Man₅GlcNAc₂ intermediate on a dolichol phosphate (Dol-P) lipid carrier.[2]
-
Translocation: This lipid-linked oligosaccharide (LLO) is flipped into the ER lumen.
-
Elongation: Inside the lumen, additional mannose and glucose residues are added from dolichol-phosphate donors, completing the Glc₃Man₉GlcNAc₂-P-P-Dol precursor.[2]
-
Transfer to Protein: The enzyme oligosaccharyltransferase (OST) transfers the entire Glc₃Man₉GlcNAc₂ glycan to a suitable asparagine (Asn) residue within an Asn-X-Ser/Thr sequon of a nascent polypeptide.[5][15]
-
Glucose Trimming: Immediately after transfer, ER-resident α-glucosidases I and II sequentially remove the three terminal glucose residues. This trimming is a key step in the calnexin/calreticulin protein folding cycle.[6]
-
Mannose Trimming: ER α-mannosidase I can then remove a specific terminal α1-2 linked mannose residue from the central branch to yield a Man₈GlcNAc₂ isomer, which signals for protein degradation if folding is incorrect.[5][17] The properly folded glycoprotein (B1211001), now bearing the MAN-9 (or MAN-8) glycan, is transported to the Golgi for further processing into complex or hybrid type glycans.
Experimental Protocols
The structural elucidation and synthesis of complex glycans like MAN-9 require sophisticated analytical and chemical techniques.
Mass spectrometry is a primary tool for glycan analysis, providing information on molecular weight, composition, and sequence.[18][19]
-
Sample Preparation & Glycan Release:
-
Denature the glycoprotein sample (e.g., using SDS at 65°C).[20]
-
Release the N-glycans from the protein backbone by enzymatic digestion with Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost GlcNAc and the asparagine residue.[20][21]
-
Purify the released glycans from proteins, salts, and detergents using solid-phase extraction (SPE) with a hydrophilic interaction liquid chromatography (HILIC) stationary phase.[20][22]
-
-
Derivatization (Optional but common):
-
For enhanced detection by fluorescence and MS, label the reducing end of the released glycans with a fluorophore such as 2-aminobenzamide (B116534) (2-AB).[20][23]
-
-
LC-MS/MS Analysis:
-
Separate the glycan mixture using a UPLC/HPLC system equipped with a HILIC glycan column.[20]
-
Couple the LC eluent directly to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF).[20]
-
Acquire MS1 data to determine the mass-to-charge ratio (m/z) of the intact glycans, allowing for the determination of monosaccharide composition (e.g., Hex₉HexNAc₂ for MAN-9).
-
Perform data-dependent MS/MS fragmentation (e.g., using collision-induced dissociation, CID) on the most abundant ions.[19][24]
-
-
Data Interpretation:
-
Analyze the fragmentation patterns. Cross-ring and glycosidic bond cleavages provide information about monosaccharide sequence, linkage positions, and branching patterns, allowing for the definitive identification of the MAN-9 structure.[24]
-
NMR spectroscopy is the gold standard for unambiguous, complete structural determination of glycans, providing atomic-level detail on residue configuration, anomeric linkages, and conformation.[25][26][27]
-
Sample Preparation:
-
Isolate the glycan to >90% homogeneity. The sample must be free of salts and buffers.[25]
-
Lyophilize the purified glycan and dissolve it in deuterium (B1214612) oxide (D₂O) at a concentration of at least a few nanomoles.[25][26]
-
Transfer the solution to a suitable NMR tube.[25]
-
-
1D ¹H-NMR Spectrum Acquisition:
-
Acquire a one-dimensional proton NMR spectrum. The anomeric proton region (typically 4.4-5.5 ppm) is of primary importance.[28]
-
The number of signals in this region corresponds to the number of monosaccharide residues. Their chemical shifts and coupling constants (³JH1,H2) provide initial information on residue type and anomeric configuration (α or β).[28]
-
-
2D NMR Spectrum Acquisition:
-
To resolve spectral overlap and establish connectivity, acquire a suite of 2D NMR experiments:
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same monosaccharide spin system.[28]
-
TOCSY (Total Correlation Spectroscopy): Extends the correlation to all protons within a single residue.[28]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, enabling the assignment of the ¹³C spectrum.[28]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, crucially revealing the glycosidic linkages between residues.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating Frame Overhauser Effect Spectroscopy): Shows through-space correlations between protons that are close to each other, confirming inter-residue linkages and providing conformational information.[26]
-
-
-
Structural Determination:
-
Integrate the data from all experiments to assign every proton and carbon resonance, determine the sequence of monosaccharides, and definitively establish the α/β configuration and position of all glycosidic linkages.[27]
-
Access to homogenous MAN-9 glycan for research is often achieved through complex multi-step chemical synthesis. A common strategy is the convergent synthesis, which involves creating large fragments that are later combined.[7]
-
Synthesis of the Acceptor Fragment (e.g., Man₄GlcNAc₂):
-
Begin with a protected chitobiose (GlcNAc₂-OR) building block.
-
Perform sequential glycosylation reactions, adding protected mannose donors one by one to build the Manβ1-4(Manα1-3)(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc core structure. This involves multiple protection/deprotection steps to expose specific hydroxyl groups for glycosylation.[7]
-
-
Synthesis of the Donor Fragment (e.g., Branched Man₅):
-
Synthesize the branched pentamannose structure corresponding to the D1, D2, and D3 arms of the final glycan.
-
This fragment must be functionalized at its reducing end as a glycosyl donor (e.g., a trichloroacetimidate, thioglycoside, or glycosyl fluoride) for the key coupling step.[7]
-
-
Convergent [5+6] Glycosylation:
-
Activate the Man₅ glycosyl donor using a suitable promoter (e.g., TMSOTf).
-
React the activated donor with the Man₄GlcNAc₂ hexasaccharide acceptor. This is the most critical and often lowest-yielding step, forming the key glycosidic bond that unites the two large fragments.[7]
-
-
Global Deprotection:
-
Remove all protecting groups (e.g., benzyl, pivaloyl, phthalimido groups) from the fully assembled undecasaccharide. This typically requires harsh conditions, such as catalytic hydrogenation followed by treatment with strong base (e.g., NaOMe).
-
-
Purification:
-
Purify the final MAN-9 glycan using size-exclusion and/or reversed-phase HPLC to obtain a homogenous product.[7]
-
References
- 1. Targeting the glycans of glycoproteins: a novel paradigm for antiviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 5. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The Importance of Glycans of Viral and Host Proteins in Enveloped Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycans in Virus-Host Interactions: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Man9 (>90% HPLC) [elicityl-oligotech.com]
- 11. Man-9 N-Glycan | 71246-55-4 | OM07641 | Biosynth [biosynth.com]
- 12. dextrauk.com [dextrauk.com]
- 13. scbt.com [scbt.com]
- 14. MAN-9 Glycan - CD BioGlyco [bioglyco.com]
- 15. KEGG PATHWAY: N-Glycan biosynthesis - Reference pathway [kegg.jp]
- 16. High-mannose type N-glycans with core fucosylation and complex-type N-glycans with terminal neuraminic acid residues are unique to porcine islets | PLOS One [journals.plos.org]
- 17. Synthetic trisaccharides reveal discrimination of endo -glycosidic linkages by exo -acting α-1,2-mannosidases in the endoplasmic reticulum - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00428J [pubs.rsc.org]
- 18. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 19. Advancements in Glycan Structure Determination Techniques - Creative Proteomics [creative-proteomics.com]
- 20. zenodo.org [zenodo.org]
- 21. Analysis of N-Linked Glycans by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 22. waters.com [waters.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Structural identification of N-glycan isomers using logically derived sequence tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 25. [Determination of glycan structure by NMR]:Glycoscience Protocol Online Database [jcggdb.jp]
- 26. Determination of glycan structure by nuclear magnetic resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Structural Analysis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
